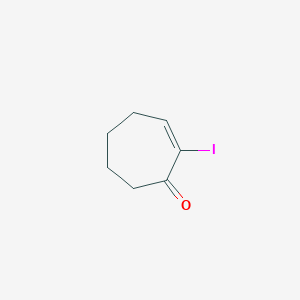
4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline is a complex organic compound that features a thiophene ring substituted with an ethyl group at the 5-position and an aniline moiety substituted with two 4-methylphenyl groups
Vorbereitungsmethoden
The synthesis of 4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution with Ethyl Group: The thiophene ring is then subjected to Friedel-Crafts alkylation to introduce the ethyl group at the 5-position.
Formation of Aniline Derivative: The aniline derivative is synthesized by reacting 4-methylphenylamine with appropriate reagents to introduce the bis(4-methylphenyl) groups.
Coupling Reaction: Finally, the thiophene and aniline derivatives are coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Analyse Chemischer Reaktionen
4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Coupling Reactions: The compound can participate in further Suzuki-Miyaura cross-coupling reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: It can be used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: The compound can be used as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-(5-Ethylthiophen-2-yl)-N,N-bis(4-methylphenyl)aniline can be compared with other thiophene derivatives and aniline-based compounds:
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure but differ in their alkyl substituents, leading to variations in their chemical and biological properties.
Aniline Derivatives: Compounds such as N,N-dimethylaniline and N,N-bis(4-methoxyphenyl)aniline share structural similarities but differ in their substituents, affecting their reactivity and applications.
Eigenschaften
CAS-Nummer |
189346-07-4 |
|---|---|
Molekularformel |
C26H25NS |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-[4-(5-ethylthiophen-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C26H25NS/c1-4-25-17-18-26(28-25)21-9-15-24(16-10-21)27(22-11-5-19(2)6-12-22)23-13-7-20(3)8-14-23/h5-18H,4H2,1-3H3 |
InChI-Schlüssel |
IDXNPNGJFKXVGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(S1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine](/img/structure/B14259176.png)
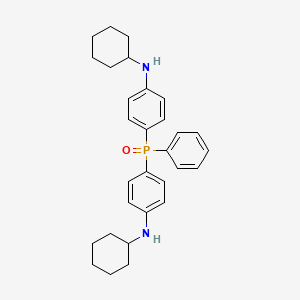
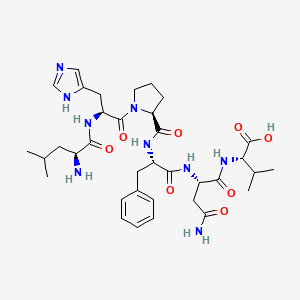
![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14259201.png)
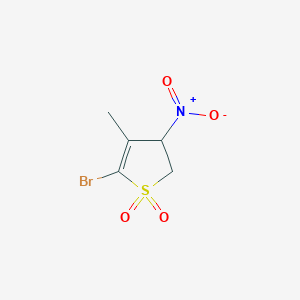
![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)
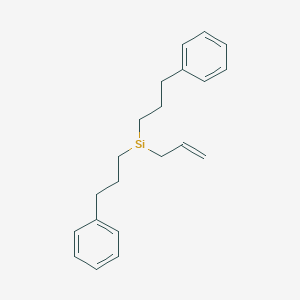

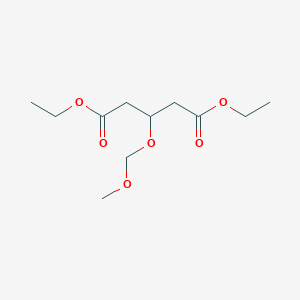
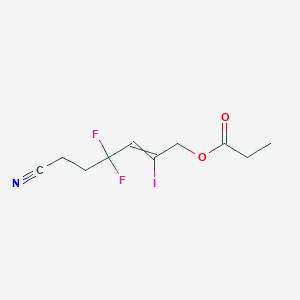
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
